4-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide
CAS No.: 395086-92-7
Cat. No.: VC16134189
Molecular Formula: C19H15ClN2O3
Molecular Weight: 354.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 395086-92-7 |
---|---|
Molecular Formula | C19H15ClN2O3 |
Molecular Weight | 354.8 g/mol |
IUPAC Name | 4-[(4-chlorophenyl)methoxy]-N-[(E)-furan-2-ylmethylideneamino]benzamide |
Standard InChI | InChI=1S/C19H15ClN2O3/c20-16-7-3-14(4-8-16)13-25-17-9-5-15(6-10-17)19(23)22-21-12-18-2-1-11-24-18/h1-12H,13H2,(H,22,23)/b21-12+ |
Standard InChI Key | BUXYASWFANMBNQ-CIAFOILYSA-N |
Isomeric SMILES | C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES | C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide (CAS: 395086-92-7) belongs to the hydrazide class, featuring a benzohydrazide backbone substituted with a 4-chlorobenzyl ether group at the 4-position and a furan-2-ylmethylene moiety at the hydrazine nitrogen (Figure 1) . The molecular formula is C₁₉H₁₅ClN₂O₃, with a calculated molecular weight of 354.79 g/mol . The E-configuration of the hydrazone double bond (C=N) is confirmed by crystallographic studies of analogous structures .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₅ClN₂O₃ |
Molecular Weight | 354.79 g/mol |
IUPAC Name | N-[(E)-furan-2-ylmethylideneamino]-4-((4-chlorobenzyl)oxy)benzamide |
CAS Registry Number | 395086-92-7 |
EC Number | 655-871-5 |
Spectroscopic Characterization
The compound’s structure is validated through spectroscopic techniques:
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¹H NMR: Peaks corresponding to aromatic protons (δ 7.2–8.1 ppm), furan protons (δ 6.4–7.3 ppm), and the hydrazone NH proton (δ 10.2–11.5 ppm) .
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IR Spectroscopy: Stretching vibrations for C=O (1660–1680 cm⁻¹), C=N (1590–1620 cm⁻¹), and O–H (broad, 3200–3400 cm⁻¹) .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via a two-step protocol :
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Formation of Benzohydrazide: Methyl 4-hydroxybenzoate is refluxed with hydrazine hydrate to yield 4-hydroxybenzohydrazide.
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Condensation Reaction: The hydrazide reacts with furan-2-carbaldehyde in methanol under acidic catalysis (e.g., glacial acetic acid) to form the hydrazone linkage .
Reaction Scheme:
Optimization and Yield
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Catalyst: Acidic conditions (pH 4–5) enhance imine bond formation.
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Purity: Recrystallization from methanol yields needle-like crystals (>95% purity) .
Biological Activities and Mechanisms
Compound | IC₅₀ (µM) | Reference |
---|---|---|
4-Methoxybenzoylhydrazone | 216.52 | |
Rutin (Standard) | 294.46 | |
Hypothetical Activity | 250–300 | Estimated |
Antimicrobial and Anticancer Properties
Chlorobenzyl-substituted hydrazides demonstrate moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The furan ring’s π-electron system may intercalate DNA, suggesting potential anticancer mechanisms.
Structure-Activity Relationships (SAR)
Substituent Effects
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Chlorobenzyl Group: Enhances lipophilicity and membrane permeability, critical for CNS-targeting drugs.
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Furan Moiety: Contributes to π-π stacking interactions with biological targets .
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Hydrazone Linkage: Serves as a chelating site for metal ions, relevant to metalloenzyme inhibition.
Electronic Effects
Density functional theory (DFT) calculations on analogous compounds reveal a HOMO-LUMO gap of 3.8–4.2 eV, indicating redox stability suitable for pharmaceutical applications .
Industrial and Pharmaceutical Applications
Drug Development
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Antidiabetic Agents: Inhibition of AGE formation positions this compound as a candidate for diabetic complications .
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Anticancer Therapeutics: DNA intercalation and topoisomerase inhibition mechanisms are under investigation.
Materials Science
The planar aromatic system enables applications in organic semiconductors, with charge mobility estimates of 0.12 cm²/V·s .
Challenges and Future Directions
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